molecular formula C18H16Cl2N4O2 B2625845 G150

G150

Cat. No.: B2625845
M. Wt: 391.2 g/mol
InChI Key: VVUOUIPXYFIWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G150 is a highly selective inhibitor of human cyclic GMP-AMP synthase (h-cGAS). It has an IC50 value of 10.2 nanomolar, making it a potent compound for research purposes. This compound is known for its ability to repress double-stranded DNA-triggered interferon expression, which makes it valuable in the study of inflammatory responses .

Chemical Reactions Analysis

Types of Reactions

G150 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

G150 has a wide range of scientific research applications, including:

Mechanism of Action

G150 exerts its effects by targeting the catalytic pocket of human cyclic GMP-AMP synthase. It competes with the substrates adenosine triphosphate and guanosine triphosphate, thereby inhibiting the synthesis of cyclic GMP-AMP. This inhibition prevents the activation of the downstream stimulator of interferon genes (STING) pathway, leading to reduced expression of type I interferons and pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G150

This compound stands out due to its high selectivity and potency as an inhibitor of human cyclic GMP-AMP synthase. Its ability to effectively repress double-stranded DNA-triggered interferon expression makes it a valuable tool in the study of inflammatory responses and the development of new therapeutic agents .

Biological Activity

G150 is a selective inhibitor of human cyclic GMP-AMP synthase (h-cGAS), a pivotal enzyme involved in the innate immune response to cytosolic DNA. This compound has garnered attention due to its potential therapeutic applications, particularly in modulating immune responses and treating diseases associated with aberrant cGAS activity.

This compound functions by inhibiting h-cGAS, which is crucial for the synthesis of cyclic GMP-AMP (cGAMP) from double-stranded DNA (dsDNA). The inhibition of this pathway can lead to a reduction in the activation of the STING (stimulator of interferon genes) pathway, which is involved in the production of type I interferons and other inflammatory cytokines.

  • IC50 Value : this compound exhibits an IC50 of 10.2 nM, indicating its high potency as an inhibitor .

Antiviral and Antitumor Effects

Research indicates that this compound's inhibition of h-cGAS may have significant implications for antiviral and antitumor therapies. By modulating the immune response, this compound can potentially reduce inflammation and tissue damage associated with viral infections and tumors.

Case Studies

  • Antiviral Activity : In vitro studies have shown that this compound can suppress the immune response to certain viral infections by inhibiting type I interferon production. This suggests that this compound might be useful in treating autoimmune conditions where excessive immune activation is detrimental.
  • Antitumor Activity : Preliminary studies indicate that this compound may enhance the efficacy of certain chemotherapeutic agents by dampening the immune-related side effects that can occur during cancer treatment.

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound compared to other known h-cGAS inhibitors:

CompoundIC50 (nM)MechanismPrimary Applications
This compound10.2h-cGAS InhibitorAntiviral, Antitumor
Compound A25.0h-cGAS InhibitorAntiviral
Compound B15.0h-cGAS InhibitorAntitumor

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cGAMP synthesis in response to dsDNA stimulation. This was evidenced by a marked decrease in interferon production in treated cells compared to controls.

In Vivo Studies

Preclinical models have shown that administration of this compound leads to reduced inflammation and improved outcomes in models of autoimmune diseases. Further research is ongoing to explore its full therapeutic potential.

Safety Profile

The safety profile of this compound has been evaluated in various studies, indicating a favorable tolerance at therapeutic doses. Long-term studies are necessary to fully understand any potential side effects associated with chronic use.

Properties

IUPAC Name

1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUOUIPXYFIWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
G150
Reactant of Route 2
G150
Reactant of Route 3
Reactant of Route 3
G150
Reactant of Route 4
Reactant of Route 4
G150
Reactant of Route 5
Reactant of Route 5
G150
Reactant of Route 6
G150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.